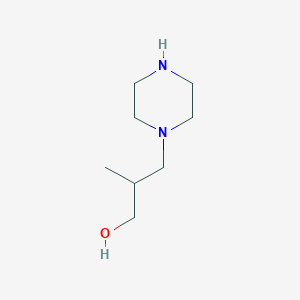

2-Methyl-3-piperazin-1-ylpropan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

30249-14-0 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methyl-3-piperazin-1-ylpropan-1-ol |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

OHOJAUJUEBSOHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCNCC1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol

Chemo-, Regio-, and Stereoselective Synthetic Pathways to 2-Methyl-3-piperazin-1-ylpropan-1-ol

Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules to ensure the desired isomer is formed, minimizing waste and difficult purification steps. The synthesis of this compound presents challenges in controlling the connectivity of atoms (regioselectivity), the preferential reaction of one functional group over another (chemoselectivity), and the spatial arrangement of atoms (stereoselectivity), particularly at the C2 chiral center.

Alternatively, modern catalytic methods offer more direct and atom-economical routes. Palladium-catalyzed C-N cross-coupling reactions, for instance, can be employed to construct the piperazine (B1678402) ring from appropriate diamine and dihalide precursors under relatively mild conditions. organic-chemistry.org Another innovative approach utilizes visible-light-promoted photoredox catalysis, which allows for the construction of the piperazine ring from glycine-based diamines and aldehydes under mild, environmentally friendly conditions. organic-chemistry.org These methods provide powerful tools for constructing the piperazine core, which can then be elaborated to the final target molecule.

A plausible synthetic sequence could involve the initial reaction of a protected ethylenediamine with a suitable three-carbon electrophile to form an open-chain intermediate, followed by an intramolecular cyclization to forge the piperazine ring. The choice of protecting groups on the nitrogen atoms is crucial for directing the regioselectivity of subsequent alkylation steps.

The presence of a stereocenter at the C2 position of the propanol (B110389) chain means that this compound exists as a pair of enantiomers. Since individual enantiomers of a chiral molecule can have significantly different biological activities, their stereoselective synthesis is of critical importance. nih.gov Asymmetric synthesis aims to produce a single enantiomer in high excess.

Several strategies can be envisioned for the asymmetric synthesis of the target compound:

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials. For instance, a chiral precursor such as (R)- or (S)-2-methyl-3-hydroxypropanoic acid could be converted into a suitable electrophile and subsequently reacted with piperazine.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This method, while effective, often requires additional synthetic steps for attachment and removal.

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of this compound, an asymmetric reduction of a prochiral ketone precursor, 3-(piperazin-1-yl)-2-methyl-1-oxopropan-1-ol, using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) could establish the desired stereocenter at C1. Alternatively, a palladium-catalyzed asymmetric allylic alkylation could be used to form the C-N bond between the piperazine moiety and a chiral three-carbon unit, creating the desired enantiomer. nih.gov

The choice of method depends on factors such as scalability, cost, and the desired level of enantiomeric purity.

To develop a practical and scalable synthesis, reaction conditions must be carefully optimized to maximize chemical yield and minimize the formation of byproducts. Key parameters that are typically screened include the choice of solvent, reaction temperature, concentration of reactants, and catalyst loading. nih.gov

Consider a key synthetic step: the nucleophilic substitution reaction between piperazine and a protected (R)-2-methyl-3-bromo-propan-1-ol. The optimization of this reaction would involve a systematic study of various parameters.

Table 1: Hypothetical Optimization of Piperazine Alkylation

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 80 | 12 | 65 |

| 2 | DMF | K₂CO₃ | 80 | 12 | 78 |

| 3 | DMSO | K₂CO₃ | 80 | 12 | 72 |

| 4 | DMF | Cs₂CO₃ | 80 | 12 | 85 |

| 5 | DMF | K₂CO₃ | 100 | 6 | 81 |

| 6 | DMF | Cs₂CO₃ | 60 | 24 | 88 |

Novel Catalytic Systems in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. nih.gov The synthesis of this compound can benefit significantly from both traditional and novel catalytic systems.

Both homogeneous and heterogeneous catalysts can be applied to key transformations in the synthesis of the target molecule.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. Transition-metal catalysts, such as palladium, ruthenium, and iridium complexes, are widely used. dicp.ac.cnorganic-chemistry.org For instance, a palladium-catalyzed Buchwald-Hartwig amination could be used to form one of the C-N bonds of the piperazine ring. Asymmetric hydrogenation of an olefinic precursor using a chiral rhodium or ruthenium catalyst is another powerful homogeneous method to introduce the stereocenter. dicp.ac.cn

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. A major advantage is the ease of separation of the catalyst from the reaction mixture, which simplifies purification and allows for catalyst recycling. mdpi.com In the synthesis of this compound, a heterogeneous catalyst like palladium on carbon (Pd/C) could be used for hydrogenation steps, such as the reduction of a nitro group or the deprotection of a benzyl group. researchgate.net Supported bimetallic nanoparticles, such as PdZn on TiO₂, have shown high selectivity in the hydrogenation of specific functional groups and could be applied to similar transformations. researchgate.net

Table 2: Comparison of Catalysis Types for Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Activity/Selectivity | Often higher and more tunable | Can be lower; mass transfer limitations |

| Catalyst Separation | Difficult; may require chromatography | Easy; filtration or centrifugation |

| Catalyst Recycling | Challenging; potential for catalyst leaching | Straightforward; enhances process economy |

| Reaction Conditions | Typically milder temperatures and pressures | May require higher temperatures/pressures |

| Example Application | Asymmetric hydrogenation for chiral center | Reductive amination or deprotection |

The choice between homogeneous and heterogeneous catalysis depends on the specific reaction, the need for high stereoselectivity, and considerations for process scalability and sustainability.

Biocatalysis, the use of natural catalysts such as enzymes, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net

For the synthesis of chiral this compound, a key biocatalytic step would be the asymmetric reduction of a prochiral ketone precursor, 3-(piperazin-1-yl)-2-methylpropanal, to the corresponding chiral alcohol. Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for this transformation, utilizing a cofactor such as NADPH to deliver a hydride with high stereocontrol. researchgate.net

A potential biocatalytic route could involve:

Synthesis of the prochiral aldehyde, 3-(piperazin-1-yl)-2-methylpropanal.

Enzymatic reduction using a specific KRED that selectively produces either the (R)- or (S)-enantiomer of this compound. Modern enzyme engineering techniques allow for the rapid screening and evolution of KREDs to achieve high conversion and enantiomeric excess (>99% ee) for specific substrates.

Table 3: Potential Biocatalysts for Asymmetric Reduction

| Enzyme Class | Reaction Type | Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones/aldehydes | High enantioselectivity, broad substrate scope, commercially available libraries |

| Alcohol Dehydrogenases (ADHs) | Reversible oxidation/reduction of alcohols/ketones | Can be used for kinetic resolution or asymmetric reduction |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines | Could be used to synthesize a chiral diamine precursor for the piperazine ring |

The use of biocatalysis represents a highly advanced and sustainable approach to producing enantiomerically pure this compound, aligning with the principles of green chemistry.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The following sections explore specific green methodologies that can be applied to the synthesis of this piperazine derivative.

Solvent-Free and Aqueous Media Methodologies

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Solvent-Free Approaches:

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use and disposal of solvents. These reactions can be facilitated by various techniques, including microwave irradiation or mechanochemistry (ball milling), which can lead to shorter reaction times, higher yields, and cleaner reaction profiles.

A plausible synthetic route to this compound is the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and an amine. In this case, isobutyraldehyde could react with formaldehyde and piperazine. A solvent-free approach to this reaction could involve grinding the reactants together, possibly with a catalytic amount of a solid acid or base. Microwave-assisted synthesis is another viable solvent-free method that can accelerate the reaction.

Aqueous Media Methodologies:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes be overcome through the use of phase-transfer catalysts, surfactants, or by designing reactions that are inherently compatible with aqueous media.

For the synthesis of this compound, a reductive amination pathway in water could be envisioned. This would involve the reaction of 2-methyl-3-hydroxypropanal with piperazine in an aqueous medium, followed by reduction of the resulting iminium intermediate. The use of water-soluble reducing agents and catalysts would be crucial for the success of this approach. Recent advancements have shown that enzymatic cascades can be employed to convert diols to amino alcohols in aqueous conditions at room temperature and pressure, offering a highly green and selective synthetic route. rsc.orgrsc.org

Below is an interactive data table comparing a hypothetical traditional synthesis with proposed green alternatives for the synthesis of this compound.

| Parameter | Traditional Synthesis (e.g., in Toluene) | Solvent-Free (Microwave) | Aqueous Synthesis |

| Solvent | Toluene | None | Water |

| Reaction Time | 12-24 hours | 15-60 minutes | 8-16 hours |

| Temperature | Reflux (~111°C) | 80-120°C | Room Temperature to 50°C |

| Energy Input | High (prolonged heating) | Moderate (short duration) | Low |

| Work-up | Organic extraction, solvent evaporation | Minimal (direct purification) | Simple filtration or extraction with a green solvent |

| Waste Generation | High (solvent waste) | Very Low | Low (water is non-hazardous) |

Atom Economy and Waste Minimization Strategies

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates a more efficient and less wasteful process.

Addition and rearrangement reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the final product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

For the synthesis of this compound, a direct addition reaction would be ideal. For instance, the direct addition of piperazine to 2-methyloxirane, followed by a protonation step, would in theory be a highly atom-economical route, although it may present regioselectivity challenges.

The table below illustrates the atom economy for a hypothetical reaction step in the synthesis of this compound.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Hypothetical Substitution | 3-chloro-2-methylpropan-1-ol + Piperazine | This compound | HCl | 81.5% |

| Hypothetical Addition | 2-methyloxirane + Piperazine | This compound | None (in the C-N bond formation step) | 100% |

Waste Minimization Strategies:

Beyond maximizing atom economy, several other strategies can be employed to minimize waste in the synthesis of this compound:

Catalysis: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, significantly reducing waste. For instance, a catalytic amount of a reusable solid acid could be used for a condensation reaction, or a transition metal catalyst for a reductive amination, which can be recovered and reused.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. While the immediate precursors to this compound are typically petroleum-derived, research into bio-based routes for producing key chemical building blocks is an active area of green chemistry.

Process Intensification: Techniques like continuous flow chemistry can lead to better control over reaction parameters, higher yields, and reduced waste compared to traditional batch processing. A flow reactor setup for the synthesis of this compound could lead to a more efficient and safer process.

Biodegradable Solvents and Reagents: When solvents are necessary, choosing biodegradable options can minimize their environmental persistence. Similarly, using reagents that break down into benign substances after the reaction is a valuable waste minimization strategy.

By integrating these green chemistry principles into the synthetic design for this compound, the environmental footprint of its production can be significantly reduced, aligning with the broader goals of sustainable chemical manufacturing.

Derivatization and Functionalization Chemistry of 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol

Chemical Transformations at the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety, containing one secondary and one tertiary amine, is a key site for functionalization. The secondary amine, in particular, is a nucleophilic center that readily participates in various bond-forming reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The secondary nitrogen of the piperazine ring in 2-Methyl-3-piperazin-1-ylpropan-1-ol can be readily derivatized through acylation, alkylation, and sulfonylation. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

Acylation reactions typically involve treating the parent compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This results in the formation of a stable amide linkage. The reaction of piperazine with various benzoyl chlorides can yield both mono- and di-acylated products, depending on the stoichiometry and reaction conditions. rsc.org For this compound, the reaction would selectively occur at the secondary amine to produce N-acyl derivatives.

Alkylation introduces alkyl groups onto the secondary nitrogen. This can be achieved through several methods, including reaction with alkyl halides or through reductive amination. nih.govnih.gov The reaction with alkyl halides, such as alkyl iodides or bromides, in the presence of a base can lead to the formation of N-alkyl derivatives. researchgate.netgoogle.com A significant challenge in this process is controlling the degree of substitution, as dialkylation can occur. To achieve mono-alkylation, strategies such as using a large excess of the piperazine starting material or employing a protecting group on one nitrogen can be utilized. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers an alternative route that can prevent the formation of quaternary ammonium (B1175870) salts. nih.gov

Sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), typically in a non-protic solvent with a base like triethylamine. This reaction yields a stable sulfonamide, a functional group prevalent in many biologically active molecules.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

| Acyl Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide | |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Aldehyde (Reductive Amination) | Formaldehyde (CH₂O) | Tertiary Amine (N-Methyl) | |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Sulfonyl Halide | Methanesulfonyl Chloride (MsCl) | Sulfonamide |

Formation of Novel Heterocyclic Systems Incorporating the Piperazine Moiety

The piperazine ring of this compound serves as a valuable scaffold for the construction of more complex, fused, or linked heterocyclic systems. rsc.org By first functionalizing the secondary nitrogen and then inducing cyclization, a variety of new molecular architectures can be accessed.

One prominent example is the synthesis of quinoxaline derivatives . These bicyclic systems can be formed by the condensation of a piperazine derivative with an appropriate precursor. For instance, a chloro-quinoxaline can react with the secondary amine of a monosubstituted piperazine to yield a piperazinyl-quinoxaline. nih.govresearchgate.net This approach is widely used in medicinal chemistry to create compounds with diverse biological activities. nih.govresearchgate.netrsc.org

Another important class of heterocycles accessible from this scaffold is 1,2,3-triazoles . The synthesis typically proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govmdpi.com This would involve a two-step process starting with this compound: first, an alkylation of the secondary nitrogen with an alkyne-containing moiety (e.g., propargyl bromide) to install the alkyne handle. mdpi.com The resulting N-propargyl piperazine derivative can then undergo a [3+2] cycloaddition reaction with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org

Furthermore, intramolecular cyclization reactions can be employed to create fused ring systems. nih.govresearchgate.net If a reactive group is introduced at another position in the molecule, such as the propanol (B110389) side chain, it can be designed to react with the piperazine nitrogen to form a new ring. For example, converting the hydroxyl group into a good leaving group could facilitate a ring-closing reaction with the secondary amine, leading to a bicyclic piperazine derivative. nih.gov

Metal Complexation Studies via Piperazine Coordination

The nitrogen atoms of the piperazine ring are effective Lewis bases and can act as ligands, coordinating to a variety of metal ions to form stable metal complexes. rsc.org In this compound, the secondary and tertiary nitrogens, along with the distal hydroxyl group, can potentially act as a multidentate ligand. Piperazine itself is known to coordinate with metals like zinc(II) and cobalt(II), often acting as a bridging ligand to form one-dimensional polymeric chains. researchgate.net

The coordination chemistry of piperazine derivatives is extensive, with copper(II) and zinc(II) being commonly studied metal centers.

Copper(II) Complexes: Piperazine-based ligands readily form complexes with copper(II). researchgate.net Depending on the other ligands and the counter-ion, the geometry around the copper center can vary, but five-coordinate (square-pyramidal) and six-coordinate (octahedral) geometries are common. mdpi.comresearchgate.nete3s-conferences.org The ligand can coordinate through one or both nitrogen atoms.

Zinc(II) Complexes: Zinc(II) also forms stable complexes with piperazine ligands. rsc.orgrsc.org These complexes often exhibit tetrahedral or distorted square pyramid geometries. researchgate.netepa.gov In some cases, piperazine acts as a bridging ligand between two zinc centers, leading to the formation of coordination polymers. rsc.orgrsc.org

The propanol hydroxyl group in this compound could also participate in coordination, making the molecule a potential bidentate (N,N') or tridentate (N,N',O) ligand, which would influence the structure and stability of the resulting metal complex.

| Metal Ion | Typical Coordination Number | Common Geometries | Potential Ligand Role of this compound |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Bidentate (N,N'), Tridentate (N,N',O) |

| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Bidentate (N,N'), Tridentate (N,N',O), Bridging Ligand |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Bidentate (N,N'), Bridging Ligand |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | Bidentate (N,N'), Tridentate (N,N',O) |

Reactions Involving the Propanol Hydroxyl Group of this compound

The primary alcohol functionality of the propanol side chain provides another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be accomplished using standard methods, such as reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, or through a Fischer esterification with a carboxylic acid under acidic catalysis. Care must be taken to select conditions that favor O-acylation over the competing N-acylation at the piperazine nitrogen. Protection of the piperazine secondary amine may be necessary to achieve high selectivity.

Etherification converts the alcohol into an ether. The Williamson ether synthesis is a common method, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. google.com For amino alcohols, a key challenge is preventing the competing N-alkylation of the piperazine ring, as both the alkoxide and the secondary amine are nucleophilic. google.com Regioselectivity can often be controlled by the choice of base and reaction conditions. google.com Another approach is the direct N-alkylation of amines using alcohols, a process known as hydrogen borrowing catalysis, which typically requires a specific catalyst. nih.govbeilstein-journals.orgresearchgate.netnih.gov

Oxidation and Reduction Transformations of the Alcohol Functionality

Oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidations are effective. More modern, catalytic methods using air as the oxidant, such as the copper/TEMPO system, are also highly efficient for converting primary alcohols to aldehydes. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. When oxidizing amino alcohols, the amino group may need to be protected (e.g., by acylation) to prevent it from being oxidized. louisville.edu

Reduction of the alcohol functionality is not a feasible transformation. However, the products derived from its oxidation can be reduced. For example, the aldehyde formed from the oxidation of the primary alcohol can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This two-step oxidation-reduction sequence can be useful in synthetic strategies that require temporary modification of the hydroxyl group.

Insufficient Published Research Precludes Comprehensive Analysis of this compound Derivatization Chemistry

A thorough review of available scientific literature reveals a significant gap in detailed research specifically focused on the derivatization and functionalization chemistry of the compound this compound. While general principles of piperazine and propanol chemistry are well-established, specific studies detailing the cyclization strategies involving the propanol moiety, or the stereochemical control in the derivatization of this particular molecule, are not sufficiently represented in the public domain to construct a detailed, evidence-based article as outlined.

The requested article structure necessitates in-depth research findings on highly specific synthetic transformations, including cyclization strategies utilizing the propanol moiety, diastereoselective synthesis of advanced intermediates, and enantioselective modifications of the propanol side chain of this compound. The absence of such specific data prevents a scientifically rigorous and accurate discussion on these topics.

General synthetic methodologies applicable to piperazine-containing compounds and amino alcohols can be found in the broader chemical literature. For instance, the derivatization of piperazines through reactions like acylation and alkylation is a common practice in medicinal chemistry to modify their pharmacokinetic and pharmacodynamic properties. Similarly, the hydroxyl group of propanolamines can undergo a variety of transformations, including oxidation, esterification, and etherification, and can participate in cyclization reactions.

Furthermore, stereochemical control is a critical aspect of modern synthetic chemistry. Diastereoselective and enantioselective methods are widely employed in the synthesis of complex molecules containing multiple stereocenters. These strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of specific stereoisomers.

However, without specific studies on this compound, any discussion of its derivatization and functionalization would be speculative and not based on verified experimental results. The generation of detailed research findings and data tables, as requested, is therefore not feasible. A scientifically accurate and authoritative article on this specific subject cannot be produced until dedicated research is conducted and published.

Mechanistic Investigations and Reaction Dynamics of 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol

Elucidation of Reaction Mechanisms in the Formation of 2-Methyl-3-piperazin-1-ylpropan-1-ol

The formation of this compound is primarily achieved through the nucleophilic ring-opening of an unsymmetrical epoxide, 2-methyloxirane (also known as propylene (B89431) oxide), by piperazine (B1678402). This reaction is a classic example of nucleophilic substitution (SN2) at a strained three-membered ring. chemistrysteps.comlibretexts.org The significant ring strain in the epoxide makes its carbon atoms highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: One of the secondary amine nitrogens of the piperazine molecule acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of the 2-methyloxirane ring.

Regioselectivity: In reactions with strong, neutral nucleophiles like piperazine under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. khanacademy.org In 2-methyloxirane, this is the terminal methylene (B1212753) (CH₂) carbon. This regioselectivity dictates the formation of a secondary alcohol rather than a primary one.

Ring-Opening and Protonation: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate. chemistrysteps.com This is followed by a proton transfer step, typically from a solvent molecule or in a subsequent acidic workup, to neutralize the alkoxide and yield the final hydroxyl group of the propanol (B110389) moiety.

The reaction can also be facilitated by acid catalysis. In this variation, a proton first activates the epoxide by coordinating to the oxygen atom, making it a better leaving group and further enhancing the electrophilicity of the ring carbons. chemistrysteps.com Lewis acids, such as aluminum triflate (Al(OTf)₃), have also been shown to be effective catalysts for the ring-opening of epoxides by piperazine derivatives, leading to the formation of β-amino alcohols. nih.govfigshare.com While acid catalysis increases the reaction rate, it can sometimes alter the regioselectivity, favoring attack at the more substituted carbon due to the development of a partial positive charge that is better stabilized at that position. However, for a strong nucleophile like piperazine, the steric hindrance factor often remains dominant.

Alternative synthetic routes to N-alkyl piperazines can include reductive amination or nucleophilic substitution on alkyl halides. mdpi.com However, the epoxide ring-opening pathway is a highly efficient and atom-economical method for generating the 1,2-amino alcohol functionality present in the target molecule.

Kinetic Studies of Derivatization Reactions Involving this compound

While specific kinetic data for the derivatization of this compound are not extensively documented in the literature, the principles governing its reactivity can be inferred from studies of analogous systems, such as the reactions of amines with epoxides and the derivatization of alcohols and secondary amines. researchgate.net Derivatization reactions would primarily involve the secondary amine of the piperazine ring or the secondary hydroxyl group.

The kinetics of these reactions are expected to follow second-order rate laws, typical for SN2 or nucleophilic acyl substitution reactions. The rate equation would generally be expressed as:

Rate = k[Substrate][Reagent]

Where the substrate is this compound and the reagent is the derivatizing agent. The rate constant, k, is influenced by several key factors:

Nucleophilicity and Electrophilicity: The rate of reaction at the secondary amine will depend on its nucleophilicity and the electrophilicity of the reaction partner. Similarly, reactions at the hydroxyl group (e.g., esterification or etherification) depend on its nucleophilicity (or its conversion to a better nucleophile like an alkoxide) and the electrophile's reactivity.

Steric Hindrance: The methyl group adjacent to the hydroxyl function and the bulky piperazine moiety can sterically hinder the approach of reagents to either reactive site, thereby reducing the reaction rate compared to less substituted analogues.

Solvent Effects: Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions as they can solvate cations while leaving the nucleophile relatively free, enhancing its reactivity. Polar protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially slowing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing the necessary activation energy, in accordance with the Arrhenius equation.

Catalysis: Acid or base catalysis can significantly accelerate derivatization reactions. For instance, esterification of the alcohol is typically catalyzed by a strong acid, while reactions at the amine might be facilitated by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.

A kinetic study of the atmospheric oxidation of piperazine itself, initiated by hydroxyl radicals, indicates that reactions involving radical species are also a relevant pathway for derivatization or degradation in specific environments. chemrxiv.org

| Factor | Effect on Reaction Rate Constant (k) | Mechanism of Influence |

|---|---|---|

| Concentration of Reactants | Increases overall rate (not k) | Higher frequency of molecular collisions. |

| Temperature | Increases k | Provides molecules with sufficient activation energy to react. |

| Steric Hindrance | Decreases k | Impedes the approach of the nucleophile/electrophile to the reaction center. |

| Solvent Polarity | Variable | Depends on the mechanism; polar aprotic solvents often favor SN2 reactions. |

| Catalyst (Acid/Base) | Increases k | Lowers the activation energy by activating the electrophile or enhancing the nucleophile. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction pathways, transition states, and thermodynamics of chemical reactions for which experimental data may be scarce. figshare.com Although no specific computational studies on the formation of this compound have been published, extensive theoretical work on the ring-opening of epoxides offers a clear blueprint for such an analysis. utexas.edursc.org

A computational model for the reaction between piperazine and 2-methyloxirane would typically involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (piperazine and 2-methyloxirane), intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. For the SN2 ring-opening, the TS would feature a partially formed nitrogen-carbon bond and a partially broken carbon-oxygen bond. The regioselectivity can be determined by comparing the activation barriers for the attack at the two different epoxide carbons.

Frequency Calculations: Vibrational frequency calculations are conducted to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

These computational models can also elucidate the role of catalysts. For example, a DFT study could model how a Lewis acid coordinates to the epoxide oxygen, and how this interaction lowers the activation energy of the subsequent nucleophilic attack by stabilizing the transition state. figshare.com

| Computational Method | Objective | Expected Finding / Insight |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and energy calculations. | Provides accurate structures and energies for reactants, transition states, and products. |

| Transition State Search (e.g., QST2/3, Berny) | Locate the highest energy point on the reaction path. | Identifies the structure of the transition state, showing partial bond formation and breaking. |

| Intrinsic Reaction Coordinate (IRC) | Confirm the transition state connects reactants and products. | Verifies the calculated reaction pathway. |

| Solvent Modeling (e.g., PCM, SMD) | Account for the effect of the solvent on the reaction. | Refines energy calculations to better match experimental conditions. |

Conformational Dynamics and Intramolecular Interactions within this compound

The structure of this compound allows for considerable conformational flexibility, which is primarily governed by the piperazine ring inversion and the rotation around the single bonds of the propanol side chain. The piperazine ring typically adopts a stable chair conformation to minimize torsional and steric strain. beilstein-journals.org The N-substituent can occupy either an axial or an equatorial position.

A critical feature influencing the molecule's conformational preference is the potential for intramolecular hydrogen bonding (IMHB). nih.gov The molecule possesses a hydrogen bond donor (the -OH group) and two potential acceptors (the lone pairs on the N1 and N4 atoms of the piperazine ring). An IMHB between the hydroxyl proton and the lone pair of the tertiary N1 nitrogen atom is highly probable. This interaction would form a stable six-membered pseudo-ring (O-H···N1-C-C-C), which would significantly restrict the conformational freedom of the side chain and stabilize a specific geometry.

Studies on analogous amino alcohols, such as 3-aminopropan-1-ol, have confirmed that OH···N intramolecular hydrogen bonds are a dominant factor in determining their most stable conformations. nih.gov This stabilizing interaction often outweighs the steric preference for a substituent to be in an equatorial position. Furthermore, research on other 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by an intramolecular hydrogen bond. nih.gov Therefore, it is plausible that the most stable conformer of this compound involves the propanol substituent in an axial-like orientation that facilitates the formation of this strong intramolecular hydrogen bond.

| Structural Feature | Description | Impact on Conformation |

|---|---|---|

| Piperazine Ring | Adopts a low-energy chair conformation. | Provides the fundamental scaffold for the molecule's 3D structure. |

| N-Substituent Orientation | The propanol side chain can be in an axial or equatorial position. | Determines the overall shape and steric profile of the molecule. |

| Intramolecular H-Bond (OH···N1) | A non-covalent interaction between the hydroxyl group and the tertiary piperazine nitrogen. | Strongly stabilizes a specific conformer, restricting rotation of the side chain and likely influencing the axial/equatorial preference. |

| Steric Repulsion | Repulsion between the methyl group and the piperazine ring. | Disfavors certain rotational conformers (rotamers) of the side chain. |

Theoretical and Computational Chemistry of 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that specifically detail the quantum chemical calculations for 2-Methyl-3-piperazin-1-ylpropan-1-ol. Such research would be necessary to determine its electronic structure and predict its reactivity.

There are no available DFT studies that have calculated the optimized molecular geometry or electronic properties (such as dipole moment, polarizability, and orbital energies) for this compound.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Therefore, specific predictions of its chemical reactivity based on the HOMO-LUMO energy gap and orbital distributions are not available.

Analyses using Molecular Electrostatic Potential (MEP) maps to identify electrophilic and nucleophilic sites, and Fukui functions to quantify local reactivity, have not been performed or published for this compound.

Molecular Dynamics Simulations for Conformational Analysis

The conformational space and dynamic behavior of this compound have not been investigated using molecular dynamics (MD) simulations according to publicly accessible research.

Without MD simulation data, a detailed exploration of the conformational landscape, flexibility of the piperazine (B1678402) ring, and the propanol (B110389) side chain of this compound cannot be provided.

Further experimental and computational research is required to elucidate the theoretical and computational chemistry of this compound.

Development and Validation of Force Fields for this compound Analogues

The accurate simulation of the conformational behavior and intermolecular interactions of this compound and its analogues heavily relies on the quality of the underlying molecular mechanics force fields. While specific force fields developed exclusively for this particular compound are not prevalent in the literature, computational studies on analogous piperazine and piperidine (B6355638) derivatives routinely employ and validate well-established, general-purpose force fields. The selection and validation of a force field are critical steps to ensure that the simulations provide a realistic description of the molecular system. nih.gov

Commonly used force fields for piperazine-containing compounds include OPLS (Optimized Potentials for Liquid Simulations) and MMFF (Merck Molecular Force Field). For instance, in computational studies of piperazine-based compounds targeting sigma receptors, the OPLS4 force field has been utilized within molecular dynamics (MD) simulations to explore the binding modes of ligands. nih.gov The validation in such studies is often indirect, relying on the ability of the simulation to reproduce experimentally observed binding affinities or to reveal crucial amino acid residues involved in the interaction, which can then be experimentally verified. nih.govrsc.org

Another approach involves the use of the Merck Molecular Force Field (MMFF94) for initial energy minimization of 3D structures generated from SMILES strings. nih.govacs.org The validation of this initial step is typically assessed by the reasonableness of the resulting low-energy conformations, which serve as starting points for more rigorous quantum mechanical calculations or docking studies.

The process for applying and validating a force field for analogues of this compound generally follows these steps:

Initial Structure Generation: Three-dimensional structures are created, and an initial energy minimization is performed using a force field like MMFF94. nih.gov

Protonation State Calculation: The protonation states of the piperazine nitrogens are calculated, as they are crucial for determining the correct electrostatic interactions, especially at physiological pH. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are performed using a more advanced force field such as OPLS4 to simulate the dynamic behavior of the molecule, often in a solvated environment or within a lipid bilayer to mimic biological membranes. nih.gov

Validation: The force field's performance is validated by comparing simulation results with experimental data. This can include comparing predicted structural properties with NMR data or evaluating the stability of protein-ligand complexes over the simulation time. nih.govnih.gov For drug-like molecules, validation might involve assessing the force field's ability to reproduce known conformational preferences or binding affinities of a set of known ligands.

While the development of a completely new force field for a specific molecule like this compound is a resource-intensive task, the careful selection, application, and validation of existing high-quality force fields provide reliable insights into its molecular behavior. taylorfrancis.comuq.edu.au

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govwiley.com These models are heavily reliant on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netsemanticscholar.org For analogues of this compound, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as antidepressant or renin inhibitory activities. nih.govscispace.com These studies predominantly focus on theoretical descriptors derived directly from the molecular structure.

Theoretical descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of atoms of a certain type, number of double bonds, and molecular weight. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular connectivity indices and the Randic topological index. researchgate.net

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. nih.gov Important descriptors in this class include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. nih.govucsb.edu

In a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, researchers developed statistically significant models using a genetic function approximation. nih.gov The models indicated that a combination of electronic, topological, and quantum-chemical descriptors could effectively predict the compounds' inhibitory activity on serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake.

Another QSAR study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors played a vital role in the binding of the ligands to the renin enzyme. scispace.com The resulting model showed good predictive power, as indicated by its statistical validation metrics.

The table below summarizes findings from representative QSAR studies on piperazine analogues, highlighting the theoretical descriptors used and the statistical quality of the models.

| Study Focus | Target Activity | Key Theoretical Descriptors | Model Statistics (r²) | Model Statistics (q² or r²-CV) | Model Statistics (r²-pred) |

| Aryl Alkanol Piperazine Derivatives nih.gov | 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 | >0.870 | >0.890 |

| Aryl Alkanol Piperazine Derivatives nih.gov | Noradrenaline Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | >0.924 | >0.870 | >0.890 |

| Piperazine & Keto Piperazine Derivatives scispace.com | Renin Inhibition | Constitutional (Sv, nDB, nO) | 0.846 | 0.818 | 0.821 |

| Isoxazole-Piperazine Derivatives researchgate.net | Anticancer (Huh-7 cell line) | Second-order molecular connectivity index (²χ) | 0.880 | 0.730 | - |

r² (Coefficient of Determination): A measure of how well the model fits the training data.

q² or r²-CV (Cross-Validated r²): A measure of the model's internal predictive ability, assessed through methods like leave-one-out cross-validation.

r²-pred (Predictive r² for External Set): A measure of the model's ability to predict the activity of an external set of compounds not used in model development.

These studies demonstrate that theoretical descriptors are powerful tools for building predictive QSAR models for piperazine derivatives. The insights gained from these models can guide the rational design of new analogues of this compound with improved activity and desired properties prior to their synthesis. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol and Its Derivatives

High-Resolution Spectroscopic Methods for Detailed Structural Elucidation

High-resolution spectroscopy is fundamental to the unambiguous structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR, Raman) offer complementary information to piece together the complete molecular picture.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of 2-Methyl-3-piperazin-1-ylpropan-1-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the carbon-hydrogen framework and the environment of the nitrogen atoms. rsc.orgrsc.org

For this compound, the ¹H NMR spectrum provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. docbrown.info The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state. Due to the complexity arising from the piperazine (B1678402) ring's conformational flexibility and the chiral center at the C2 position of the propanol (B110389) chain, multi-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary. researchgate.net These experiments establish proton-proton and proton-carbon correlations over two or three bonds, allowing for the definitive assignment of all signals. researchgate.net

The piperazine ring typically exists in a chair conformation, and its protons can exhibit complex splitting patterns due to axial and equatorial positions, which may interconvert at different rates depending on temperature and solvent. rsc.org Temperature-dependent NMR studies can provide insights into these dynamic processes and the energy barriers associated with ring inversion and rotation around the amide-like bonds in N-substituted derivatives. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs. Solvent: CDCl₃.

| Atom Number | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₂OH | ~3.4-3.6 (m) | ~68 |

| 2 | -CH(CH₃)- | ~1.8-2.0 (m) | ~35 |

| 3 | -CH₂-N | ~2.3-2.5 (m) | ~60 |

| 4 | -CH₃ | ~0.9-1.0 (d) | ~16 |

| 5, 9 | Piperazine -CH₂- | ~2.4-2.7 (m) | ~54 |

| 6, 8 | Piperazine -CH₂- | ~2.7-3.0 (m) | ~46 |

| 7 | Piperazine -NH | ~1.5-2.5 (br s) | - |

| - | -OH | Variable (br s) | - |

d: doublet, m: multiplet, br s: broad singlet

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, confirming the molecular weight and composition. nih.gov

In addition to providing the accurate mass of the molecular ion ([M+H]⁺ in positive ion mode), mass spectrometry induces fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information, corroborating the connectivity established by NMR. chemguide.co.uk For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the primary alcohol, resulting in the loss of a CH₂OH radical and formation of a stable cation. A key fragment ion, CH₂OH⁺, would be observed at an m/z of approximately 31. libretexts.org

Cleavage at the piperazine ring: The piperazine ring can undergo characteristic fragmentation, often breaking at the C-N bonds. A common fragmentation involves the cleavage of the side chain, leading to a piperazinyl-methyl cation or the protonated piperazine itself. researchgate.net

Loss of water: Alcohols frequently undergo dehydration, leading to a fragment corresponding to the loss of H₂O (18 Da) from the molecular ion. libretexts.org

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific parent ion and induce further fragmentation, providing more detailed structural insights and helping to differentiate between isomers. researchgate.net

Table 2: Predicted HRMS Fragments for this compound (C₉H₂₀N₂O) Molecular Weight: 172.15756 Da

| m/z (Predicted) | Possible Formula | Description of Loss/Fragment |

| 173.16489 | [C₉H₂₁N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 155.15432 | [C₉H₁₉N₂]⁺ | Loss of H₂O |

| 141.13864 | [C₈H₁₇N₂]⁺ | Loss of CH₂OH |

| 99.10220 | [C₅H₁₁N₂]⁺ | Piperazinyl-methyl cation |

| 87.09165 | [C₄H₁₁N₂]⁺ | Protonated piperazine |

| 70.06510 | [C₄H₈N]⁺ | Common piperazine ring fragment |

| 43.05458 | [C₃H₇]⁺ | Isopropyl cation from side chain |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformational state. youtube.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation by vibrating bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating bonds with a changing polarizability. wikipedia.org

For this compound, key vibrational modes include:

O-H stretch: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. researchgate.net

N-H stretch: A medium intensity band in the FT-IR spectrum around 3200-3400 cm⁻¹ for the secondary amine in the piperazine ring.

C-H stretch: Multiple bands in the 2800-3000 cm⁻¹ region in both FT-IR and Raman spectra, corresponding to the aliphatic C-H bonds of the methyl, methylene (B1212753), and methine groups. mdpi.com

C-O stretch: A strong band in the FT-IR spectrum, typically in the 1000-1100 cm⁻¹ range, indicative of the primary alcohol. researchgate.net

C-N stretch: Bands in the 1020-1250 cm⁻¹ region are characteristic of the amine C-N bonds.

These techniques are valuable for confirming the presence of key functional groups and can be used to study intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | FT-IR | 3200 - 3600 | Strong, Broad |

| N-H Stretch | FT-IR | 3200 - 3400 | Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| C-N Stretch | FT-IR | 1020 - 1250 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | FT-IR | 1000 - 1100 | Strong |

| N-H Bend | FT-IR | 1580 - 1650 | Medium |

| C-H Bend | FT-IR | 1350 - 1470 | Medium |

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. nih.gov This technique is crucial for understanding stereochemistry, conformation, and intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. tandfonline.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional electron density map of the molecule can be generated. This allows for the unambiguous determination of:

Absolute Configuration: For a chiral molecule like this compound, this technique can determine the absolute stereochemistry (R or S configuration) at the chiral center (C2). nih.gov

Molecular Conformation: It reveals the preferred conformation of the molecule in the solid state, including the chair conformation of the piperazine ring and the torsion angles of the propanol side chain. researchgate.net

Intermolecular Interactions: The analysis of the crystal structure elucidates the network of intermolecular forces, such as hydrogen bonds involving the hydroxyl and amine groups, which govern how the molecules pack together in the crystal lattice. iucr.org

The data obtained includes precise bond lengths, bond angles, and torsion angles, providing a complete geometric description of the molecule. nih.gov

Table 4: Typical Bond Lengths and Angles for Piperazine and Propanol Moieties Data derived from crystallographic studies of related structures.

| Parameter | Moiety | Typical Value |

| C-N Bond Length | Piperazine Ring | 1.45 - 1.48 Å |

| C-C Bond Length | Piperazine Ring | 1.51 - 1.54 Å |

| C-O Bond Length | Propanol | 1.42 - 1.44 Å |

| C-C-N Bond Angle | Piperazine Ring | ~110 - 112° |

| C-N-C Bond Angle | Piperazine Ring | ~109 - 111° |

| C-C-O Bond Angle | Propanol | ~112 - 114° |

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. Therefore, identifying and characterizing the polymorphic forms of this compound is critical.

Techniques used to study polymorphism include:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as melting points and solid-solid phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for identifying solvates or hydrates.

Solid-state stability studies involve exposing the compound to various stress conditions (e.g., heat, humidity, light) and monitoring for any changes in its physical form using techniques like PXRD. mdpi.com These studies are essential to ensure that the most stable and desired polymorphic form is consistently produced and maintained.

Advanced Chromatographic and Separation Science Enhancements

Modern chromatographic techniques offer powerful tools for the detailed analysis of pharmaceutical substances. For chiral compounds like this compound, which contains a stereocenter at the 2-position, advanced methods are required not only to assess purity but also to quantify the stereoisomeric composition.

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. eijppr.com Consequently, regulatory agencies often mandate the marketing of single-enantiomer drugs. eijppr.com High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant and versatile technique for the separation and quantification of enantiomers. mdpi.comcsfarmacie.cz The principle of this method lies in the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different binding strengths and, thus, different retention times. eijppr.com

For a basic compound such as this compound, polysaccharide-based CSPs are particularly effective. eijppr.comcsfarmacie.cz Chiral selectors like cellulose (B213188) or amylose (B160209) derivatives, for instance, tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, have demonstrated broad applicability for resolving a wide range of chiral compounds, including amines. mdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. eijppr.com

The composition of the mobile phase is a critical parameter that must be optimized to achieve baseline resolution of the enantiomers. researchgate.net For amine compounds, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and prevent excessive retention on the stationary phase. mdpi.com A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a low percentage of the basic additive.

The following interactive data table outlines a hypothetical, yet representative, chiral HPLC method for determining the enantiomeric excess of this compound.

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Chromatographic Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALCEL® OD-H) | Proven efficacy for a broad range of chiral amines. mdpi.com |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Normal-phase elution. Isopropanol modifies retention, while DEA improves peak shape for basic analytes. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Applicable for compounds lacking a strong chromophore. |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers | Allows for accurate calculation of enantiomeric excess (ee%). |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Purity and Impurity Profiling

Impurity profiling, which involves the identification and quantification of impurities in drug substances, is a critical aspect of pharmaceutical analysis. ajrconline.org Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for this purpose. ijpsonline.comijsdr.org Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide the sensitivity and specificity required to detect and identify impurities, even at trace levels. researchgate.net

LC-MS/MS Analysis:

LC-MS/MS is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds like this compound. The technique combines the separation of the parent compound from its impurities via HPLC with detection by tandem mass spectrometry. ijsdr.org Electrospray ionization (ESI) is a common soft ionization technique used in this context, as it typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing clear molecular weight information. ijsdr.org

In the MS/MS stage, the precursor ion (e.g., the [M+H]⁺ of an impurity) is selected and subjected to collision-induced dissociation (CID) to generate a unique pattern of product ions. This fragmentation pattern serves as a fingerprint for structural elucidation. For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) or fragmentation within the piperazine ring. libretexts.orgresearchgate.net

GC-MS/MS Analysis:

For semi-volatile and thermally stable impurities, GC-MS/MS offers excellent chromatographic resolution. ajrconline.org Due to the presence of polar functional groups (-OH and -NH), derivatization of this compound and its related impurities, for example, by silylation, may be necessary to improve volatility and chromatographic performance. ajrconline.org In GC-MS, electron ionization (EI) is typically used, which is a high-energy process that results in extensive fragmentation. chemguide.co.uk While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries for identification. libretexts.org

The following interactive data table lists potential impurities related to the synthesis of this compound and outlines their characterization using hyphenated techniques.

Table 2: Impurity Profiling using Hyphenated Techniques

| Potential Impurity | Potential Source | Analytical Technique | Expected Mass Spectrometric Data (ESI+) |

|---|---|---|---|

| Piperazine | Starting material | LC-MS/MS | Precursor Ion [M+H]⁺: m/z 87. Characteristic product ions upon fragmentation. |

| 2-Methyloxirane | Starting material | GC-MS | Derivatization may be required. Analysis of characteristic fragment ions. |

| 1,4-bis(3-hydroxy-2-methylpropyl)piperazine | By-product (dialkylation) | LC-MS/MS | Precursor Ion [M+H]⁺: m/z 231. Fragmentation would likely show losses of the hydroxypropyl side chains. |

| Oxidation Product (e.g., N-oxide) | Degradation | LC-MS/MS | Precursor Ion [M+H]⁺: m/z 175. Fragmentation would show a characteristic loss of an oxygen atom. |

By employing these advanced chromatographic and hyphenated techniques, a comprehensive analytical profile of this compound can be established, ensuring its quality, purity, and enantiomeric integrity.

Role of 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol As a Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The piperazine (B1678402) moiety is a common scaffold found in a vast array of biologically active compounds and pharmaceuticals. mdpi.com Consequently, 2-Methyl-3-piperazin-1-ylpropan-1-ol serves as a valuable starting material or intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The presence of both a nucleophilic secondary amine within the piperazine ring and a hydroxyl group allows for a variety of chemical transformations.

The piperazine ring can be derivatized at the second nitrogen atom through reactions such as N-alkylation, N-arylation, acylation, and sulfonylation. researchgate.net These modifications are crucial for tuning the physicochemical properties and biological activity of the final molecule. The hydroxyl group can undergo oxidation to a ketone, esterification, or etherification, providing further avenues for structural diversification.

The utility of similar piperazine-containing building blocks is evident in the synthesis of a wide range of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. The structural motif of this compound can be incorporated into larger molecules to modulate their solubility, basicity, and ability to interact with biological targets. For instance, the piperazine ring is often employed to introduce a basic center into a molecule, which can be important for its pharmacokinetic profile.

Table 1: Examples of Bioactive Molecules Incorporating the Piperazine Scaffold

| Class of Compound | Therapeutic Application | Role of Piperazine Moiety |

| Arylpiperazines | Antipsychotics, Antidepressants | Interaction with neurotransmitter receptors |

| Ketoconazole | Antifungal | Part of the core structure, contributing to antifungal activity |

| Ciprofloxacin | Antibiotic | Essential for antibacterial activity |

| Sildenafil | Erectile Dysfunction | Key component for binding to phosphodiesterase type 5 |

Integration into Ligand Design for Organometallic Catalysis

The nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group in this compound can act as donor atoms to coordinate with metal centers, making it a suitable scaffold for the design of ligands for organometallic catalysis. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations.

The bidentate or potentially tridentate nature of ligands derived from this building block can provide stability to the metal complex and influence its catalytic properties. The steric bulk provided by the methyl group can create a specific chiral environment around the metal center, which is particularly useful in asymmetric catalysis.

Piperazine-based ligands have been successfully employed in a range of catalytic reactions, including cross-coupling reactions, hydrogenation, and polymerization. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by introducing different substituents on the piperazine ring or by modifying the propanol (B110389) backbone.

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Potential Role of the Ligand |

| Suzuki Coupling | Palladium | Stabilizing the active catalytic species |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Inducing chirality in the product |

| Polymerization of Olefins | Titanium, Zirconium | Controlling polymer chain growth and stereochemistry |

Application in Materials Science for Polymer and Supramolecular Chemistry

In the realm of materials science, this compound can be utilized as a monomer or a cross-linking agent in the synthesis of polymers. The presence of two reactive sites, the secondary amine and the primary alcohol, allows for its incorporation into polymer chains through condensation polymerization. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyurethanes.

The incorporation of the piperazine ring into the polymer backbone can impart specific properties to the resulting material, such as improved thermal stability, altered solubility, and the ability to chelate metal ions. The hydroxyl group can also be used for post-polymerization modifications, allowing for the introduction of further functionalities.

In supramolecular chemistry, the piperazine moiety can participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions. The protonated form of the piperazine ring can form salts with various anions, leading to the formation of crystalline supramolecular assemblies with defined architectures. These organized structures can have potential applications in areas such as crystal engineering and molecular recognition.

Precursor Role in Agrochemical or Industrial Chemical Intermediates

The piperazine scaffold is also a key component in many agrochemicals, including fungicides, herbicides, and insecticides. Therefore, this compound can serve as a valuable precursor for the synthesis of new agrochemical candidates. gugupharm.com The structural modifications enabled by its functional groups allow for the systematic exploration of structure-activity relationships to develop more potent and selective crop protection agents.

In the broader chemical industry, this compound can be used as an intermediate in the production of various specialty chemicals. For instance, its derivatives could find applications as corrosion inhibitors, surfactants, or as components in the formulation of coatings and adhesives. The versatility of its chemical reactivity makes it a useful building block for accessing a wide range of chemical structures with diverse industrial applications.

Future Directions and Emerging Research Avenues for 2 Methyl 3 Piperazin 1 Ylpropan 1 Ol

Development of Next-Generation Synthetic Methodologies

The future of synthesizing 2-Methyl-3-piperazin-1-ylpropan-1-ol and its analogs will likely move beyond traditional batch methods towards more efficient, sustainable, and scalable processes. Key areas of development include:

Continuous Flow Synthesis: This approach offers enhanced heat and mass transfer, leading to improved reaction control, higher yields, and increased safety compared to traditional batch synthesis. purdue.edu Implementing a continuous flow process for the key synthetic steps, such as the alkylation of piperazine (B1678402) with a suitable epoxide or halo-alcohol precursor, could significantly streamline production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of piperazine derivatives. nih.gov Exploring microwave-assisted protocols for the synthesis of this compound could lead to more rapid and energy-efficient production methods.

Catalytic Approaches: The development of novel catalysts for key bond-forming reactions is a major avenue for improvement. This includes exploring more efficient catalysts for C-N bond formation, such as in Buchwald-Hartwig amination, to construct the piperazine ring system under milder conditions. mdpi.com

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer high stereoselectivity and milder reaction conditions, reducing the environmental impact.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. purdue.edu |

| Microwave-Assisted Synthesis | Reduced reaction times and increased energy efficiency. nih.gov |

| Advanced Catalysis | Milder reaction conditions and improved yields for C-N bond formation. mdpi.com |

| Biocatalysis | High stereoselectivity and environmentally friendly conditions. |

Exploration of Novel Derivatization Pathways and Functional Group Interconversions

The functional groups of this compound—the secondary alcohol and the secondary amine of the piperazine ring—offer numerous handles for derivatization to create a diverse library of new chemical entities.

N-Functionalization of the Piperazine Ring: The secondary amine in the piperazine ring is a prime site for modification. Future research will likely focus on reactions such as N-arylation, N-alkylation, acylation, and sulfonylation to introduce a wide variety of substituents. mdpi.com For example, introducing aromatic or heteroaromatic rings can significantly alter the biological activity of the resulting molecule. mdpi.comwellcomeopenresearch.org

O-Functionalization of the Hydroxyl Group: The secondary alcohol can be converted into ethers, esters, or other functional groups. These modifications can modulate the compound's polarity, solubility, and metabolic stability.

"Click Chemistry" Approaches: The introduction of an azide (B81097) or alkyne handle onto the molecule would enable the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to rapidly generate a wide array of triazole-containing derivatives. nih.gov This is a highly efficient method for creating large libraries of compounds for screening. nih.gov

Development of Novel Labeling Reagents: Derivatization can also be used for analytical purposes. New reagents could be developed to attach fluorescent tags or mass spectrometry-sensitive groups to this compound, facilitating its quantification in complex biological matrices. nih.gov

| Derivatization Target | Reaction Type | Potential Outcome |

| Piperazine Nitrogen | N-Arylation, N-Alkylation, Acylation | Introduction of diverse substituents to explore structure-activity relationships. mdpi.com |

| Hydroxyl Group | Etherification, Esterification | Modulation of physicochemical properties like solubility and lipophilicity. |

| Core Scaffold | Introduction of Alkyne/Azide | Enabling rapid library synthesis via "click chemistry". nih.gov |

| Analytical Derivatization | Attachment of Reporter Groups | Facilitation of sensitive detection and quantification in biological samples. nih.gov |

Advancements in Computational Modeling for Precise Structure-Reactivity Relationships

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties of this compound. This allows for the identification of the most nucleophilic and electrophilic sites, providing insights into where the molecule is most likely to react. It can also be used to model reaction pathways and calculate energy barriers, helping to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives of this compound and calculating their physicochemical properties, QSAR models can be built to predict their biological activity. This in silico screening can prioritize the synthesis of the most promising candidates.

Molecular Docking: If a biological target for derivatives of this compound is identified, molecular docking studies can be used to predict how these molecules will bind to the target protein. This provides valuable information for the rational design of more potent and selective compounds. nih.gov